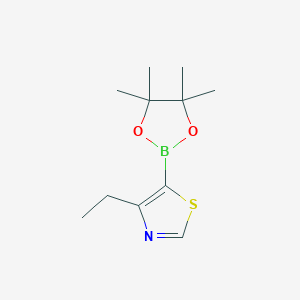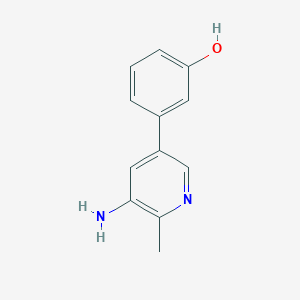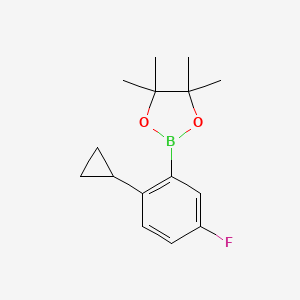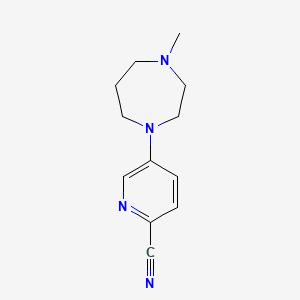
5-(Azepan-1-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)pyridine-2-carbonitrile, also known as APC or AZD0328, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. APC is a small molecule inhibitor of the TLR7 and TLR8 receptors, which are involved in the immune response to viral infections. In
Mechanism of Action
5-(Azepan-1-yl)pyridine-2-carbonitrile binds to the TLR7 and TLR8 receptors and prevents their activation by viral RNA. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to viral infections. By reducing the immune response, this compound can prevent tissue damage and other complications associated with viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the TLR7 and TLR8 receptors, with an IC50 value of 0.5 μM and 0.9 μM, respectively. In vitro studies have also shown that this compound can reduce the production of pro-inflammatory cytokines, such as interferon-alpha and tumor necrosis factor-alpha, in response to viral RNA. In vivo studies have demonstrated that this compound can protect mice from lethal doses of influenza virus and reduce lung inflammation and viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Azepan-1-yl)pyridine-2-carbonitrile in lab experiments is its specificity for the TLR7 and TLR8 receptors. This specificity allows researchers to study the role of these receptors in the immune response to viral infections without affecting other parts of the immune system. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 5-(Azepan-1-yl)pyridine-2-carbonitrile. One potential application is in the development of antiviral drugs for the treatment of influenza and other viral infections. Another potential application is in the study of the role of TLR7 and TLR8 receptors in autoimmune diseases, such as lupus and rheumatoid arthritis. Additionally, the synthesis of analogs of this compound with improved solubility and potency could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of 5-(Azepan-1-yl)pyridine-2-carbonitrile involves a multi-step process that starts with the reaction of 2-cyanopyridine with 1-aminooctane in the presence of a palladium catalyst to form 5-(azepan-1-yl)pyridine-2-carboxamide. This intermediate is then treated with trifluoroacetic acid to remove the carboxamide group and form this compound. The overall yield of this process is approximately 20%.
Scientific Research Applications
5-(Azepan-1-yl)pyridine-2-carbonitrile has been studied extensively in the context of viral infections, particularly in the development of antiviral drugs. TLR7 and TLR8 receptors are involved in the recognition of viral RNA, and their activation triggers the immune response. By inhibiting these receptors, this compound can prevent the immune system from overreacting to viral infections, which can lead to tissue damage and other complications.
properties
IUPAC Name |
5-(azepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-5-6-12(10-14-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWJRJOWDUCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)


![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B7580408.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)